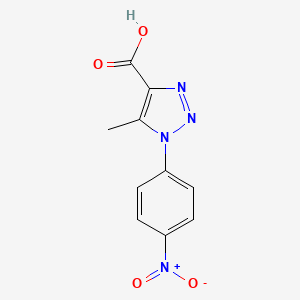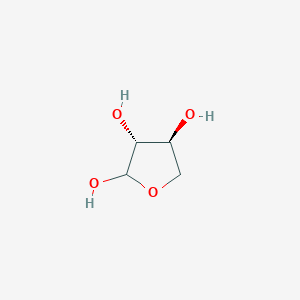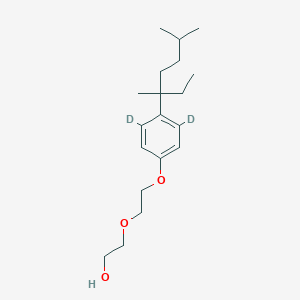
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride” is a compound with the following structural formula:
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride
It consists of two amino groups (NH₂) and a carboxylic acid group (COOH) attached to a hexanoic acid backbone. The compound is often encountered in its hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of hexanoic acid with ammonia or an amine (such as ethylamine) to form the corresponding amide. Subsequent reduction of the amide using a reducing agent (e.g., lithium aluminum hydride) yields the diamino acid.
Industrial Production: In industrial settings, large-scale production typically involves the following steps:
Amide Formation: Hexanoic acid reacts with ammonia or an amine to form the amide.
Reduction: The amide undergoes reduction using a suitable reducing agent to yield the diamino acid.
Salt Formation: The diamino acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Substitution: The amino groups can undergo substitution reactions, leading to various derivatives.
Acid-Base Reactions: The hydrochloride salt readily dissociates in water, releasing HCl.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Salt Formation: Hydrochloric acid (HCl).
- Reduction: The diamino acid itself.
- Oxidation: The dicarboxylic acid derivative.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a precursor for drug development, especially in the design of antimicrobial agents.
Biochemistry: Researchers study its interactions with enzymes and receptors.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In medicine, it may inhibit specific enzymes or interfere with cell membrane transport.
- In biochemistry, it could modulate protein function or participate in metabolic pathways.
Comparison with Similar Compounds
While there are related amino acids, the unique combination of a hexanoic acid backbone and two amino groups distinguishes “(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride.” Similar compounds include lysine, ornithine, and arginine.
: Example structure: PubChem : Reference: Scientific Paper : Industrial synthesis: Patent : Mechanism of action: Review Article : Comparison with similar compounds: Chemistry Journal
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i6+1; |
InChI Key |
BVHLGVCQOALMSV-SKBIKIRISA-N |
Isomeric SMILES |
C(CCN)C[C@@H]([13C](=O)O)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)

![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)






